3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
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Overview
Description
3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C24H28O3 It is known for its unique structure, which includes a cyclohexene ring substituted with ethoxypropyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with 3-ethoxypropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters with different alkyl or aryl groups.
Scientific Research Applications
3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxypropyl 3,4-diphenylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
3-Methoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate: Similar structure with a methoxy group instead of an ethoxy group.
3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-acetate: Similar structure with an acetate group instead of a carboxylate group.
Uniqueness
3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62544-37-0 |
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Molecular Formula |
C24H28O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H28O3/c1-2-26-16-9-17-27-24(25)21-14-15-22(19-10-5-3-6-11-19)23(18-21)20-12-7-4-8-13-20/h3-8,10-13,21H,2,9,14-18H2,1H3 |
InChI Key |
LZKBVSCUOLEUCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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